3(2H)-Benzofuranone, 5,7-dimethyl-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dimethyl-3(2H)-benzofuranone typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 5,7-dimethyl-2-hydroxybenzaldehyde with a suitable cyclizing agent, such as phosphorus oxychloride, in the presence of a base like pyridine.
Industrial Production Methods: In an industrial setting, the production of 5,7-dimethyl-3(2H)-benzofuranone may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5,7-dimethyl-3(2H)-benzofuranone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides or alkylating agents.
Major Products Formed:
Oxidation: Oxidation of 5,7-dimethyl-3(2H)-benzofuranone can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of halogenated or alkylated derivatives.
Scientific Research Applications
5,7-dimethyl-3(2H)-benzofuranone has various applications in scientific research, including:
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may have potential biological activity and can be studied for its effects on biological systems.
Medicine: It may be investigated for its therapeutic properties and potential use in drug development.
Industry: It can be utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5,7-dimethyl-3(2H)-benzofuranone exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
5,7-dimethyl-3(2H)-benzofuranone can be compared with other similar compounds, such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone and 2,4-dihydroxy-2,5-dimethyl-3(2H)-furanone These compounds share structural similarities but may differ in their chemical properties and applications
List of Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone
2,4-Dihydroxy-2,5-dimethyl-3(2H)-furanone
Properties
IUPAC Name |
5,7-dimethyl-1-benzofuran-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-6-3-7(2)10-8(4-6)9(11)5-12-10/h3-4H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBPVVFLMVCYAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)CO2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601302384 | |
Record name | 5,7-Dimethyl-3(2H)-benzofuranone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601302384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20895-46-9 | |
Record name | 5,7-Dimethyl-3(2H)-benzofuranone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20895-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7-Dimethyl-3(2H)-benzofuranone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601302384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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